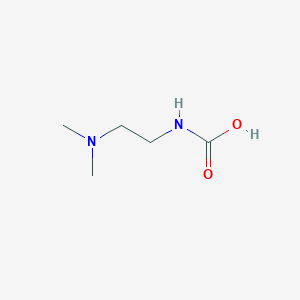
2-(Dimethylamino)ethylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethylcarbamic acid, also known as DMECA, is a chemical compound that belongs to the class of carbamates. It is a white crystalline solid that is soluble in water and polar solvents. DMECA has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethylcarbamic acid has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have inhibitory effects on acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes 2-(Dimethylamino)ethylcarbamic acid a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
2-(Dimethylamino)ethylcarbamic acid has also been studied for its potential applications in cancer research. It has been shown to have cytotoxic effects on cancer cells, particularly in breast cancer and leukemia. This makes 2-(Dimethylamino)ethylcarbamic acid a potential candidate for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethylcarbamic acid is not fully understood. However, it is believed to work by inhibiting the activity of acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. This, in turn, leads to an improvement in cognitive function. 2-(Dimethylamino)ethylcarbamic acid has also been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis.
Biochemische Und Physiologische Effekte
2-(Dimethylamino)ethylcarbamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which leads to an improvement in cognitive function. It has also been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis. In addition, 2-(Dimethylamino)ethylcarbamic acid has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Dimethylamino)ethylcarbamic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable under normal laboratory conditions. However, one limitation of using 2-(Dimethylamino)ethylcarbamic acid is that it can be toxic if ingested or inhaled. Therefore, it must be handled with care and appropriate safety measures must be taken.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(Dimethylamino)ethylcarbamic acid. One area of research could be the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research could be the development of new anticancer drugs based on 2-(Dimethylamino)ethylcarbamic acid. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(Dimethylamino)ethylcarbamic acid and its potential applications in other areas of scientific research.
Synthesemethoden
2-(Dimethylamino)ethylcarbamic acid can be synthesized through the reaction of dimethylamine with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. The yield of 2-(Dimethylamino)ethylcarbamic acid can be improved by using a higher concentration of dimethylamine and by optimizing the reaction conditions.
Eigenschaften
CAS-Nummer |
167997-28-6 |
|---|---|
Produktname |
2-(Dimethylamino)ethylcarbamic acid |
Molekularformel |
C5H12N2O2 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
2-(dimethylamino)ethylcarbamic acid |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-3-6-5(8)9/h6H,3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
AVTFTEZGEBROJH-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)O |
Kanonische SMILES |
CN(C)CCNC(=O)O |
Synonyme |
Carbamic acid, [2-(dimethylamino)ethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



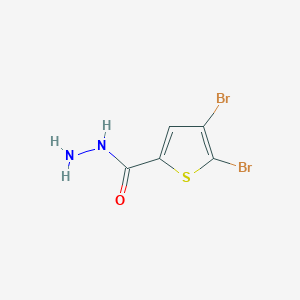
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
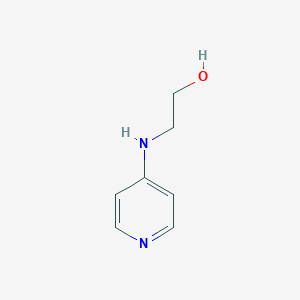
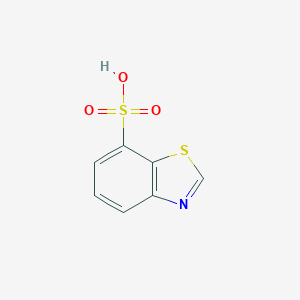
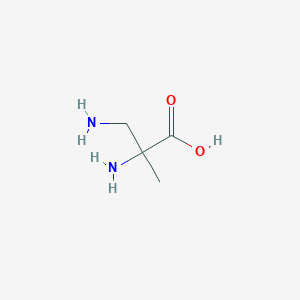
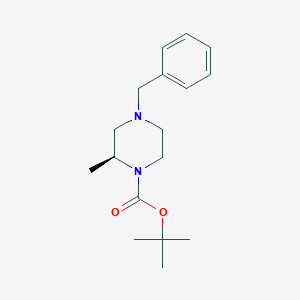
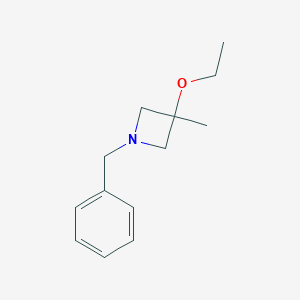

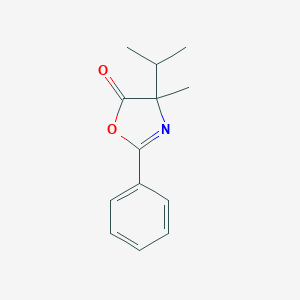
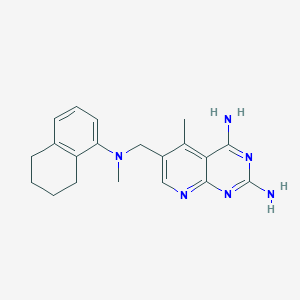
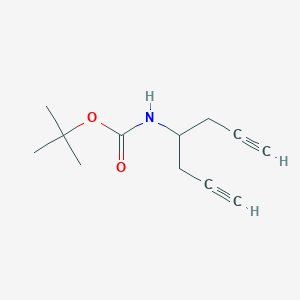
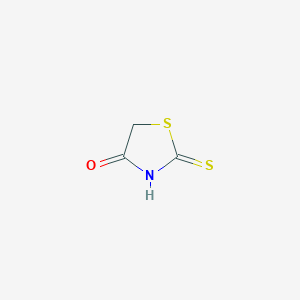
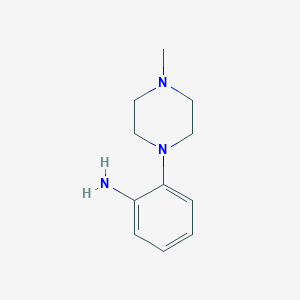
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)